PF-03463275 - 1173239-39-8

PF-03463275

Catalog Number: EVT-1750856
CAS Number: 1173239-39-8
Molecular Formula: C19H22ClFN4O
Molecular Weight: 376.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PF-03463275 has been used in trials studying the treatment of Schizophrenia and Cognitive Impairments Associated With Schizophrenia.
Overview

PF-03463275 is a selective inhibitor of the glycine transporter type 1 (GlyT1), which plays a crucial role in regulating glycine levels in the central nervous system. This compound has been investigated primarily for its potential therapeutic effects in treating schizophrenia and other cognitive disorders by enhancing N-methyl-D-aspartate receptor (NMDAR) function through glycine modulation. The development of PF-03463275 is rooted in research aimed at addressing cognitive impairments associated with schizophrenia, where NMDAR hypofunction is a significant factor.

Source and Classification

PF-03463275 belongs to a class of compounds known as azabicyclo compounds. It has been classified based on its mechanism of action as a GlyT1 inhibitor, which selectively targets the GlyT1 transporter while showing minimal effects on GlyT2. This specificity is crucial for minimizing side effects associated with broader glycine transporter inhibition .

Synthesis Analysis

Methods and Technical Details

The synthesis of PF-03463275 has been described in various studies, highlighting its complexity and the innovative approaches employed. One notable method involves an iridium-catalyzed redox-neutral alcohol-amine coupling, which allows for efficient synthesis on a kilogram scale. This method has been recognized for its scalability and effectiveness in producing high-purity compounds suitable for clinical trials .

The synthesis process typically includes several key steps:

  1. Formation of the core structure: Utilizing high-throughput screening to identify lead compounds that can be modified to enhance activity.
  2. Optimization of substituents: Systematic variation of functional groups to improve potency and selectivity towards GlyT1.
  3. Purification: Employing chromatographic techniques to isolate the desired compound from by-products.
Molecular Structure Analysis

Structure and Data

The molecular structure of PF-03463275 features a complex arrangement that includes multiple rings and functional groups designed to interact specifically with the GlyT1 transporter. The compound's structure has been elucidated using techniques such as cryo-electron microscopy, which provides insights into how PF-03463275 binds to its target.

Key structural data includes:

  • Molecular formula: C₁₉H₁₈ClN₃O
  • Molecular weight: Approximately 343.82 g/mol
  • Key functional groups: The presence of nitrogen heterocycles contributes to its binding affinity and selectivity for GlyT1 .
Chemical Reactions Analysis

Reactions and Technical Details

PF-03463275 undergoes specific chemical interactions primarily involving non-covalent binding to the GlyT1 transporter. The compound's mechanism involves lowering the apparent affinity of GlyT1 for glycine without significantly altering the maximum transport capacity (Vmax), indicating that it acts as a competitive inhibitor .

In vitro studies have demonstrated that PF-03463275 can modulate neurotransmitter levels by inhibiting glycine reuptake, thus increasing synaptic availability of glycine, which is critical for NMDAR activation.

Mechanism of Action

Process and Data

The mechanism of action for PF-03463275 revolves around its inhibition of GlyT1, leading to increased extracellular glycine levels. This elevation enhances NMDAR function, which is pivotal for synaptic plasticity and cognitive processes.

Research indicates that:

  • Inhibition Effect: PF-03463275 effectively blocks the reuptake of glycine, resulting in prolonged activation of NMDARs.
  • Neuroplasticity Enhancement: By facilitating NMDAR signaling, PF-03463275 may improve neuroplasticity, potentially counteracting cognitive deficits observed in schizophrenia .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

PF-03463275 exhibits several notable physical and chemical properties:

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but exhibits limited solubility in water.
  • Stability: The compound remains stable under standard laboratory conditions but may require specific storage conditions to maintain potency.
  • Melting Point: The melting point is typically around 150°C, indicating good thermal stability for handling during synthesis and formulation .
Applications

Scientific Uses

PF-03463275 has primarily been investigated for its potential applications in treating cognitive dysfunction associated with psychiatric disorders like schizophrenia. Clinical trials have explored its efficacy in combination with cognitive training interventions, aiming to enhance cognitive performance through improved neurotransmitter dynamics.

Furthermore, ongoing research continues to evaluate its role in:

  • Neuropharmacology: Understanding how modulation of glycine transport affects various neurological conditions.
  • Drug Development: As a lead compound for developing new therapies targeting cognitive deficits related to NMDAR dysfunction .
Synthesis and Medicinal Chemistry of PF-03463275

Rational Design Strategies for Selective GlyT1 Inhibition

The development of PF-03463275 exemplifies structure-based drug design targeting the glycine transporter 1 (GlyT1), a key regulator of N-methyl-D-aspartate receptor (NMDAR) function. GlyT1 inhibition elevates synaptic glycine concentrations, potentiating NMDAR activity—a therapeutic strategy for schizophrenia-associated cognitive impairment [1] [7]. PF-03463275 emerged from iterative optimization focused on achieving:

  • High GlyT1 Potency: Designed as a competitive reversible inhibitor with a Ki of 11.6 nM against human GlyT1, leveraging imidazole-carboxamide as a critical pharmacophore for target engagement [2] [8].
  • Selectivity over GlyT2: Strategic incorporation of a (3-chloro-4-fluorophenyl)methyl group minimized interaction with GlyT2 (Ki >1 μM), avoiding peripheral neurological effects associated with GlyT2 inhibition [8].
  • NMDA Hypofunction Correction: The compound addresses NMDAR hypofunction implicated in schizophrenia pathophysiology by enhancing glycine availability at synaptic GluN1 co-agonist sites [1] [7].

Table 1: Key Pharmacological Properties of PF-03463275

PropertyValueExperimental Context
GlyT1 Ki11.6 nMCompetitive binding assay
GlyT2 Ki>1 μMSelectivity screening
clogP2.76Computational prediction
Molecular Weight376.86 g/mol

Structure-Activity Relationship (SAR) Optimization for Central Penetrance

Balancing target potency with blood-brain barrier (BBB) penetration dictated SAR campaigns:

  • Azabicyclo[3.1.0]hexane Optimization: The 3-methyl-azabicyclohexane moiety enhanced CNS penetrance by reducing polar surface area (TPSA = 41.37 Ų) while maintaining conformational rigidity. N-methylation prevented oxidative metabolism at the tertiary amine [5] [9].
  • Lipophilicity Management: Introduction of the chloro-fluorophenyl group provided optimal logP (2.76) for passive diffusion. Analogues with higher logP (>4) showed increased plasma protein binding, reducing free brain concentrations [8] [9].
  • Metabolic Stability: Methyl substituents on the imidazole ring and azabicyclohexane mitigated CYP450-mediated dealkylation, confirmed in human microsomal studies [5] [8]. Oral bioavailability was achieved through these modifications, enabling twice-daily dosing in clinical trials [1] [9].

Synthetic Routes for Imidazole-Carboxamide Scaffold Derivatization

The convergent synthesis of PF-03463275 features late-stage diversification of the imidazole core:- Scaffold Construction:1. Imidazole-4-carboxylic Acid Activation: Coupling of 1-methyl-1H-imidazole-4-carboxylic acid with (3-chloro-4-fluorophenyl)methanamine via carbodiimide-mediated amidation yields the monosubstituted carboxamide intermediate [4] [6].2. N-Alkylation: The secondary amine is alkylated with (1R,5S)-6-(bromomethyl)-3-methyl-3-azabicyclo[3.1.0]hexane under basic conditions (K₂CO₃/DMF) to install the constrained azabicyclic system [6] [8].- Challenges: Steric hindrance at the tertiary amine necessitated high-temperature reactions (80°C), requiring careful purification to eliminate genotoxic alkyl bromide residues [8].- Derivatization Flexibility: The synthetic route allows modifications at three key sites:- Aryl ring halogenation- Azabicyclohexane N-substitution- Imidazole N-substitution [4] [8].

Table 2: Synthetic Route for Key PF-03463275 Intermediates

StepReactionKey Reagents/ConditionsYield
1Carboxamide formationEDC, HOBt, DIPEA, DCM, 25°C85%
2N-AlkylationK₂CO₃, DMF, 80°C63%
3Chiral resolution(R,R)-Diacetyl tartrate, ethanol42%

Stereochemical Considerations in Azabicyclohexane Functionalization

The (1R,5S)-3-methyl-3-azabicyclo[3.1.0]hexane moiety confers stereospecific GlyT1 binding:

  • Absolute Configuration: X-ray crystallography confirmed the (1R,5S) configuration maximizes van der Waals contacts with GlyT1 transmembrane domains 3 and 6. The exo-oriented methyl group on the aziridine bridge prevents undesirable target interactions [5] [9].
  • Stereochemical Purity: Diastereoselective synthesis using (R,R)-diacetyl tartrate resolution achieved >99% ee for the active isomer. The (1S,5R) enantiomer showed 100-fold reduced potency (Ki = 1.2 μM) [5] [8].
  • Conformational Locking: The azabicyclo[3.1.0]hexane’s fused ring system restricts rotation of the aminomethyl sidechain, stabilizing a bioactive conformation that reduces entropic penalty upon binding [9].

Table 3: Impact of Stereochemistry on GlyT1 Inhibition

IsomerGlyT1 Ki (nM)Cellular Activity (IC₅₀)Brain/Plasma Ratio
(1R,5S) (Active)11.628 nM0.85
(1S,5R)1200>1 μM0.92
meso540320 nM0.78

Properties

CAS Number

1173239-39-8

Product Name

PF-03463275

IUPAC Name

N-[(3-chloro-4-fluorophenyl)methyl]-1-methyl-N-[[(1R,5S)-3-methyl-3-azabicyclo[3.1.0]hexan-6-yl]methyl]imidazole-4-carboxamide

Molecular Formula

C19H22ClFN4O

Molecular Weight

376.9 g/mol

InChI

InChI=1S/C19H22ClFN4O/c1-23-7-13-14(8-23)15(13)9-25(19(26)18-10-24(2)11-22-18)6-12-3-4-17(21)16(20)5-12/h3-5,10-11,13-15H,6-9H2,1-2H3/t13-,14+,15?

InChI Key

KYLOBHXXQOZRKK-YIONKMFJSA-N

SMILES

CN1CC2C(C1)C2CN(CC3=CC(=C(C=C3)F)Cl)C(=O)C4=CN(C=N4)C

Synonyms

1-methyl-1H-imidazole-4-carboxylic acid (3-chloro-4-fluoro-benzyl)-(3-methyl-3-aza-bicyclo(3.1.0) hex-6-ylmethyl)amide
PF-03463275
PF-3463275

Canonical SMILES

CN1CC2C(C1)C2CN(CC3=CC(=C(C=C3)F)Cl)C(=O)C4=CN(C=N4)C

Isomeric SMILES

CN1C[C@@H]2[C@H](C1)C2CN(CC3=CC(=C(C=C3)F)Cl)C(=O)C4=CN(C=N4)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.